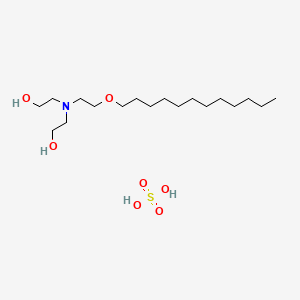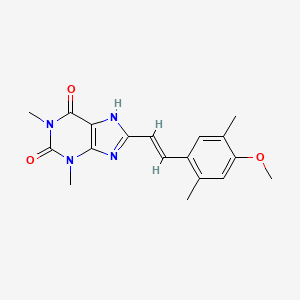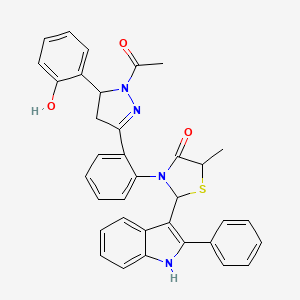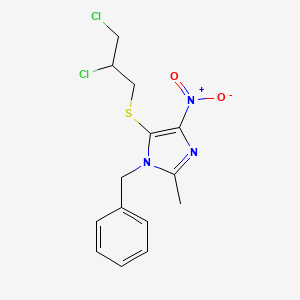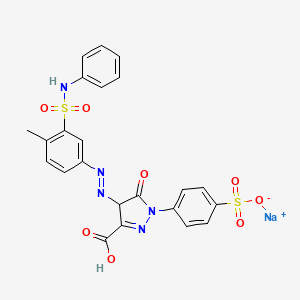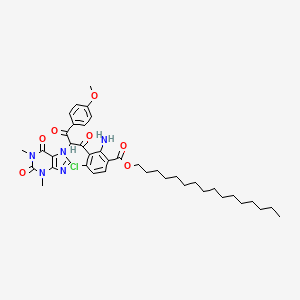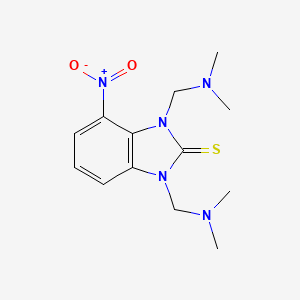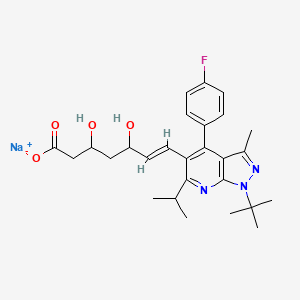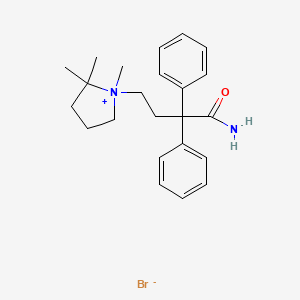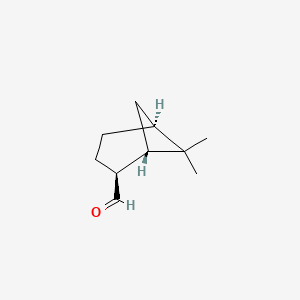
(1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(311)heptane-2-carbaldehyde is a bicyclic compound with a unique structure that includes a bicyclo[311]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis and allows for the rapid and enantioselective formation of the bicyclo[3.1.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions often involve the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the desired product through hydrogen bond catalysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications. The use of efficient catalysts and mild reaction conditions makes this approach suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of (1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The bicyclic structure of the compound also allows it to interact with specific receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic compound with a similar structure but different functional groups.
Sordarins: Natural products with a bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Bioactive natural products with a bicyclic structure.
Uniqueness
(1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde is unique due to its specific functional groups and the potential for enantioselective synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
49751-82-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h6-9H,3-5H2,1-2H3/t7-,8+,9+/m1/s1 |
InChI Key |
OOCLVMCVOWKECB-VGMNWLOBSA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@@H]([C@@H]1C2)C=O)C |
Canonical SMILES |
CC1(C2CCC(C1C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


